2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol
Description
2-Amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative characterized by a partially saturated bicyclic system (4,5,6,7-tetrahydro-1H-benzimidazole) and functionalized with an aminoethanol group (-NH₂-CH₂-CH₂OH) at the 2-position. This structure confers unique physicochemical properties, such as enhanced solubility due to the polar hydroxyl and amino groups, and conformational flexibility from the tetrahydrobenzimidazole core.
Properties
IUPAC Name |
2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h6,13H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANJRIXWSTZBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that benzimidazole derivatives, including this compound, may have therapeutic applications in treating diseases such as cancer, parasitic infections, and cardiovascular disorders.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzimidazole Derivatives
Table 1: Key Structural Differences Among Benzimidazole Analogs
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods used for benzimidazole alkylation, as seen in and . The aminoethanol group may require protection during synthesis to avoid side reactions.
Hydrogen Bonding and Solubility :
- The aminoethanol group in the target compound can form multiple hydrogen bonds (e.g., with Gln215 in collagenase analogs) , enhancing solubility in polar solvents compared to methyl-substituted analogs like CAS 20033-97-0 .
Crystallographic and Computational Insights
- Crystallography: Tools like SHELX are critical for resolving hydrogen-bonding networks in similar compounds. For example, hydrogen bonds between hydroxyl/amino groups and residues like Tyr201 or Gln215 stabilize ligand-enzyme interactions .
- Computational Modeling: Molecular docking predicts that the target compound’s aminoethanol group may form shorter hydrogen bonds (e.g., 1.96–2.20 Å) compared to non-aminated analogs, improving binding affinity .
Biological Activity
The compound 2-amino-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanol is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Tetrahydrobenzimidazole Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : Amino groups can be introduced via nucleophilic substitutions on halogenated derivatives of the benzimidazole scaffold.
- Hydroxylation : The final step often includes the introduction of hydroxyl groups to yield the ethanol derivative.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 | |
| Compound B | SMMC-7721 (Liver) | 0.071 | |
| Compound C | K562 (Leukemia) | 0.164 |
These findings suggest that structural modifications in the benzimidazole framework can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria:
This indicates that the compound may possess broad-spectrum antimicrobial properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, leading to inhibition of replication and transcription processes.
- Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer metabolism and bacterial growth.
Case Studies
Recent studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Clinical Trials : A trial involving a related compound showed a significant reduction in tumor size among patients with advanced carcinoma.
- In Vivo Studies : Animal models treated with benzimidazole derivatives exhibited improved survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
